molecular formula C14H14BrNO B3854041 (3-bromobenzyl)(4-methoxyphenyl)amine

(3-bromobenzyl)(4-methoxyphenyl)amine

Cat. No. B3854041
M. Wt: 292.17 g/mol
InChI Key: SVQURMMCKUTBFG-UHFFFAOYSA-N
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Description

“(3-bromobenzyl)(4-methoxyphenyl)amine” is a compound that contains a bromobenzyl group and a methoxyphenyl group attached to an amine . It is a derivative of benzylamine, which is a primary amine .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a bromobenzyl compound with an amine . For example, N-(3-Amino-4-methylphenyl)benzamide was synthesized using a continuous flow microreactor system . The synthesis of this compound involved the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .


Molecular Structure Analysis

The molecular structure of “(3-bromobenzyl)(4-methoxyphenyl)amine” would be expected to have a bromobenzyl group and a methoxyphenyl group attached to an amine . The average mass of a similar compound, 3-Bromobenzylamine, is 186.049 Da and its mono-isotopic mass is 184.984009 Da .


Chemical Reactions Analysis

Amines, such as “(3-bromobenzyl)(4-methoxyphenyl)amine”, are known to act as weak organic bases . They can react with acids to form salts . In the synthesis of similar compounds, reactions such as nitration, conversion from the nitro group to an amine, and bromination are required .

Safety and Hazards

The safety data sheet for a similar compound, Bis(4-methoxyphenyl)amine, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-[(3-bromophenyl)methyl]-4-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO/c1-17-14-7-5-13(6-8-14)16-10-11-3-2-4-12(15)9-11/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQURMMCKUTBFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-bromophenyl)methyl]-4-methoxyaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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